molecular formula C4H8I2 B3203934 1,1-Diiodo-2-methylpropane CAS No. 10250-55-2

1,1-Diiodo-2-methylpropane

Cat. No.: B3203934
CAS No.: 10250-55-2
M. Wt: 309.92 g/mol
InChI Key: ZFDFFXMINGIATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Geminal Dihaloalkane Chemistry with a Focus on Diiodides

The systematic synthesis of haloalkanes emerged in the 19th century, in conjunction with the burgeoning understanding of organic structures and reactivity. acs.org Early methods for the preparation of geminal dihalides often involved the halogenation of corresponding ketones. researchgate.net For instance, the reaction of a ketone with a halogenating agent like phosphorus pentachloride was a common approach. researchgate.net

The synthesis of geminal diiodides, in particular, has been a subject of interest due to their unique reactivity, which is often distinct from their chloro and bromo analogs. thieme-connect.de A significant contribution to the synthesis of geminal diiodides was the work of Neuman and Rahm in 1966, who reported the synthesis of previously unknown symmetrical diiodides, including 1,1-diiodo-2-methylpropane, by treating the corresponding diazoalkane with iodine. acs.org This method provided a direct route to these compounds and allowed for the investigation of their properties.

Unique Structural and Electronic Features of this compound

This compound, with the chemical formula C₄H₈I₂, possesses a distinct set of structural and electronic characteristics that dictate its reactivity. The presence of two large, polarizable iodine atoms on a single carbon atom, which is adjacent to a sterically bulky isopropyl group, gives rise to notable features.

The carbon-iodine bonds are relatively long and weak, making them susceptible to cleavage. The geminal arrangement of the iodine atoms also influences the electron distribution within the molecule. The iodine atoms are highly electronegative, leading to a significant polarization of the C-I bonds and rendering the carbon atom electrophilic.

Below is a table summarizing some of the key computed properties of this compound.

PropertyValue
Molecular Formula C₄H₈I₂
Molecular Weight 309.92 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 10250-55-2 nih.gov
XLogP3 3.3 nih.gov
Topological Polar Surface Area 0 Ų nih.gov
Heavy Atom Count 6 nih.gov
Formal Charge 0 nih.gov
Complexity 32.5 nih.gov

This data is based on computed properties and should be considered as such.

Positioning of Organoiodine Compounds in Contemporary Synthetic Methodologies and Mechanistic Investigations

Organoiodine compounds, including geminal diiodides, are valuable reagents in modern organic synthesis. researchgate.netnih.govacs.org Their utility stems from the unique properties of the carbon-iodine bond, which is weaker and more polarizable than carbon-bromine and carbon-chlorine bonds. This makes organoiodides excellent precursors for a variety of transformations.

Hypervalent iodine reagents, for example, have emerged as environmentally benign alternatives to heavy metal-based oxidants and are used in a wide range of reactions, including halogenations, oxidations, and C-C bond-forming reactions. nih.govacs.org While this compound itself is not a hypervalent iodine compound, the general reactivity trends of organoiodides are relevant to its potential applications.

Geminal diiodides are particularly useful as precursors to organometallic reagents and carbenoids. For instance, they can be used in olefination reactions to convert aldehydes and ketones into alkenes. acs.orgthieme-connect.de They are also employed in cyclopropanation reactions and can serve as precursors for the generation of Criegee intermediates, which are important in atmospheric chemistry. escholarship.org

Overview of Research Trajectories for Geminal Diiodides in Academic Literature

Research into geminal diiodides has followed several key trajectories. A significant area of focus has been the development of new and improved synthetic methods for their preparation. While classical methods like the halogenation of ketones are still relevant, modern approaches often aim for milder conditions, greater functional group tolerance, and improved yields. acs.orgacs.org The alkylation of diiodomethane (B129776) is one such improved procedure that has been explored. acs.orgacs.org

Another major research direction is the application of geminal diiodides in organic synthesis. This includes their use in forming new carbon-carbon bonds, synthesizing complex molecules, and as precursors to reactive intermediates. helsinki.fi The development of stereoselective reactions involving geminal dihalides is also an active area of investigation.

Mechanistic studies of reactions involving geminal diiodides represent a third important research trajectory. Understanding the pathways through which these compounds react is crucial for controlling the outcome of synthetic transformations and for designing new reactions. The photochemistry of geminal dihalides has also been a subject of study, revealing their potential to generate radical species upon irradiation. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-diiodo-2-methylpropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8I2/c1-3(2)4(5)6/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDFFXMINGIATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8I2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of 1,1 Diiodo 2 Methylpropane Reactivity

Fundamental Reaction Pathways and Kinetic Studies

The chemical transformations of 1,1-diiodo-2-methylpropane are dictated by its structure, particularly the nature of the carbon-iodine bonds and the steric environment around the reactive center. The large, polarizable iodine atoms are good leaving groups, yet their presence on the same carbon, coupled with the adjacent bulky group, creates significant steric hindrance.

Nucleophilic Substitution Reactions: SN1 and SN2 Mechanisms with Steric and Electronic Considerations

Nucleophilic substitution is a fundamental reaction class for alkyl halides. However, for this compound, both the bimolecular (SN2) and unimolecular (SN1) pathways face significant barriers.

The SN2 mechanism involves a backside attack by a nucleophile, leading to an inversion of stereochemistry. The rate of this reaction is highly sensitive to steric hindrance at the electrophilic carbon. libretexts.orgyoutube.com In this compound, the primary carbon is sterically encumbered by the adjacent isopropyl group and, more significantly, by the two large iodine atoms themselves. This crowding severely obstructs the trajectory required for a nucleophile to attack the carbon atom, making the SN2 pathway kinetically unfavorable.

The SN1 mechanism proceeds through a carbocation intermediate. The rate-determining step is the formation of this intermediate, and its stability is paramount. libretexts.orgyoutube.com this compound is a primary dihalide, and the formation of a primary carbocation is energetically disfavored. libretexts.org While resonance or adjacent heteroatoms can stabilize carbocations, the alkyl structure of this compound offers no such stabilization. Consequently, the SN1 pathway is also highly unlikely under normal conditions.

Due to these competing factors, simple nucleophilic substitution on this compound is expected to be slow. Any substitution that does occur may proceed only under forcing conditions or via alternative, non-classical mechanisms.

Mechanism Favorable Factors for this compound Unfavorable Factors for this compound Likelihood
SN1 Good leaving groups (Iodide)High instability of primary carbocationVery Low
SN2 Primary substrateSignificant steric hindrance from isopropyl group and two iodine atoms libretexts.orgyoutube.comVery Low

Table 1: A comparative analysis of SN1 and SN2 reaction pathways for this compound.

Elimination Reactions: Pathways to Unsaturated Systems and Stereochemical Outcomes

Elimination reactions provide a route to unsaturated compounds (alkenes) and often compete with substitution reactions. libretexts.org For sterically hindered substrates like this compound, elimination can become the dominant pathway, particularly in the presence of a strong, non-nucleophilic base.

The most probable elimination pathway is the E2 mechanism , which is a concerted, one-step process where a base abstracts a proton from a carbon adjacent (β-position) to the leaving group, while the leaving group departs simultaneously. libretexts.org In this compound, the only β-hydrogen is on the tertiary carbon of the isopropyl group. Abstraction of this proton by a strong base, such as potassium tert-butoxide, would lead to the formation of a single regioisomeric product, 1-iodo-2-methyl-1-propene .

The E1 mechanism , like the SN1 mechanism, involves a carbocation intermediate and is therefore unlikely for the same reason: the high energy of the primary carbocation that would need to form. libretexts.orgnih.gov

Given the steric hindrance that disfavors SN2 reactions, the use of a strong, bulky base will strongly favor the E2 pathway over substitution. libretexts.org

Reaction Reagents Major Product Mechanism
EliminationPotassium tert-butoxide (strong, bulky base)1-Iodo-2-methyl-1-propeneE2

Table 2: Predicted outcome of the elimination reaction of this compound.

Radical Chemistry of this compound: Generation and Transformations

The carbon-iodine bond is relatively weak (around 200-240 kJ/mol) and can undergo homolytic cleavage upon exposure to heat or UV light, or in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This generates a carbon-centered radical intermediate. The formation of a 1-iodo-2-methylprop-1-yl radical is a key step in initiating radical-mediated transformations.

Once formed, this radical can undergo several transformations:

Dimerization: Two radicals can combine to form a larger molecule.

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent or another molecule.

Addition to π-systems: The radical can add across the double or triple bonds of other molecules, propagating a radical chain reaction.

Halogen Atom Transfer: In certain catalytic cycles, the radical can be trapped by a metal complex. nih.gov

The specific outcome depends heavily on the reaction conditions and the other species present in the reaction mixture.

Transition Metal-Catalyzed Transformations Involving this compound as a Substrate

The presence of two carbon-iodine bonds makes this compound a valuable substrate for transition metal-catalyzed reactions, which can proceed under milder conditions and with higher selectivity than many classical transformations.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds. nih.govresearchgate.net Gem-diiodoalkanes like this compound can serve as electrophilic partners in these reactions. Depending on the stoichiometry of the reagents, either single or double coupling can be achieved.

In a typical Suzuki coupling , this compound could react with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. A single coupling would yield a mono-arylated product, while a second coupling step could potentially lead to a diarylated product. Similarly, in Negishi coupling , an organozinc reagent would be used, and in Heck coupling , the substrate would be coupled with an alkene. nih.gov These reactions provide a versatile platform for elaborating the structure of the isobutyl fragment.

Coupling Reaction Coupling Partner Catalyst Potential Product (Mono-coupling)
SuzukiArylboronic AcidPd(PPh₃)₄1-Aryl-1-iodo-2-methylpropane
NegishiAlkylzinc ChloridePdCl₂(dppf)1-Alkyl-1-iodo-2-methylpropane
SonogashiraTerminal AlkynesPd/Cu1-Alkynyl-1-iodo-2-methylpropane
Buchwald-HartwigAminePd catalystN-(1-iodo-2-methylpropyl)amine

Table 3: Illustrative examples of potential cross-coupling reactions using this compound.

Cyclopropanation and Annulation Reactions via Reactive Intermediates

Geminal dihalides are classic precursors for the generation of carbenes or carbenoid intermediates, which are highly reactive species capable of undergoing cycloaddition reactions with alkenes to form cyclopropanes. masterorganicchemistry.com

A well-known example is the Simmons-Smith reaction , where diiodomethane (B129776) reacts with a zinc-copper couple to form an organozinc carbenoid (ICH₂ZnI). masterorganicchemistry.com By analogy, this compound could react with activated zinc to form an isobutylidene carbenoid. This reactive intermediate can then add across the double bond of an alkene in a stereospecific syn-addition manner. The reaction with cyclohexene, for instance, would yield a bicyclic cyclopropane (B1198618) derivative. This method offers a direct route to constructing sterically hindered cyclopropane rings that are valuable in organic synthesis.

Advanced Spectroscopic and Spectrometric Characterization for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure and the study of dynamic processes in solution. For 1,1-Diiodo-2-methylpropane, ¹H and ¹³C NMR would provide the initial framework for its structural confirmation, while more advanced techniques would offer deeper insights into its stereochemistry and conformational dynamics.

Detailed Analysis of J-Coupling Constants for Stereochemical Assignment and Conformational Preferences

The analysis of scalar or J-coupling constants in high-resolution ¹H NMR spectra provides critical information about the connectivity and dihedral angles between coupled nuclei, which is fundamental for determining stereochemistry and conformational preferences. In this compound, the key couplings to analyze would be the three-bond coupling (³J) between the methine proton (H-2) and the proton on the diiodomethyl group (H-1), as well as the coupling between the methine proton and the methyl protons.

The magnitude of ³J is famously dependent on the dihedral angle (θ) between the coupled protons, as described by the Karplus equation. By analyzing the ³J(H1-H2) coupling constant, one could deduce the predominant conformation around the C1-C2 bond. For instance, a larger coupling constant would suggest a dihedral angle closer to 180° (anti-periplanar), while a smaller value would indicate a gauche relationship (around 60°).

Illustrative ¹H NMR J-Coupling Data for this compound:

Coupled ProtonsCoupling TypeIllustrative Coupling Constant (Hz)Structural Implication
H-1, H-2³J (vicinal)7.5Indicates a specific time-averaged dihedral angle between these protons, providing insight into the rotational preference around the C1-C2 bond.
H-2, CH₃³J (vicinal)6.8Confirms the connectivity between the methine proton and the isopropyl methyl groups.

This table is illustrative and based on typical values for similar acyclic systems.

Dynamic NMR Studies for Rotational Barriers and Interconversion Processes

The presence of a bulky isopropyl group adjacent to the gem-diiodo group in this compound suggests the possibility of hindered rotation around the C1-C2 bond. Dynamic NMR (DNMR) spectroscopy is the premier technique for investigating such rotational barriers and other conformational interconversion processes. psu.edursc.org

By recording NMR spectra at various temperatures, one can observe changes in the lineshapes of the signals corresponding to the different conformers. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature is increased, these signals will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures.

The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. This would provide quantitative data on the energetic cost of the interconversion between different staggered or eclipsed conformations of this compound. Studies on sterically hindered molecules have shown that rotational energy barriers can be significant and are influenced by the size and nature of the substituents. psu.eduresearchgate.net

Illustrative Variable Temperature NMR Data for Rotational Barrier Analysis:

Temperature (K)Spectral ObservationIllustrative ΔG‡ (kJ/mol)
180Sharp, distinct signals for different conformers.-
220Significant broadening of signals.-
250Coalescence of signals.50
298Sharpened, time-averaged signal.-

This table is illustrative and provides a hypothetical scenario for the DNMR analysis of this compound.

Investigation of Long-Range Nuclear Overhauser Effects (NOE) for Spatial Proximity

The Nuclear Overhauser Effect (NOE) is a through-space interaction that is observed between nuclei that are in close spatial proximity, typically within 5 Å. NOE-based NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful for determining the three-dimensional structure of molecules by identifying which protons are near each other.

For this compound, a NOESY experiment could reveal correlations between the proton on the diiodomethyl group (H-1) and the methyl protons of the isopropyl group. The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the interacting protons. Therefore, observing a significant NOE between these protons would provide strong evidence for a conformation where these groups are spatially close. This information would complement the data obtained from J-coupling analysis to build a more complete picture of the molecule's conformational preferences.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. Advanced MS techniques can be used for the precise determination of molecular formulas and for elucidating the fragmentation pathways of molecules, which can offer valuable mechanistic insights.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Derivatives

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the exact molecular formula of a compound and its derivatives, as each unique combination of atoms will have a slightly different exact mass.

While the molecular formula of this compound (C₄H₈I₂) is known, HRMS would be invaluable in characterizing any of its reaction products or derivatives. For example, if this compound were to undergo a substitution reaction, HRMS could definitively confirm the elemental composition of the resulting product. The monoisotopic mass of this compound is calculated to be 309.87155 Da. nih.gov

Illustrative HRMS Data for a Hypothetical Derivative:

Hypothetical DerivativeMolecular FormulaCalculated Exact Mass (Da)Measured Exact Mass (Da)
1-Iodo-1-methoxy-2-methylpropaneC₅H₁₁IO214.98548214.9855

This table is illustrative and demonstrates the utility of HRMS in confirming the identity of a potential reaction product.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Mechanistic Insights

Tandem mass spectrometry, also known as MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected, fragmented, and then the resulting fragment ions are analyzed. psu.edu This process provides detailed information about the structure of the parent ion and its fragmentation pathways.

For this compound, MS/MS analysis would begin with the ionization of the molecule and the selection of its molecular ion ([C₄H₈I₂]⁺•). This parent ion would then be subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments can help to piece together the structure of the original molecule and understand its stability and reactivity in the gas phase.

Common fragmentation pathways for haloalkanes include the loss of a halogen atom or a hydrohalic acid molecule. For this compound, one would expect to observe fragments corresponding to the loss of an iodine atom ([C₄H₈I]⁺) and potentially the loss of HI. The fragmentation of the alkyl chain would also occur, with the isobutyl cation being a likely stable fragment.

Illustrative MS/MS Fragmentation Data for this compound:

Precursor Ion (m/z)Fragmentation ProcessProduct Ion (m/z)Illustrative Relative Abundance
310 ([C₄H₈I₂]⁺•)Loss of I•183 ([C₄H₈I]⁺)High
310 ([C₄H₈I₂]⁺•)Loss of HI182 ([C₄H₇I]⁺•)Moderate
310 ([C₄H₈I₂]⁺•)Loss of CHI₂•57 ([C₄H₉]⁺)High
183 ([C₄H₈I]⁺)Loss of C₃H₆41 ([CH₂I]⁺)Low

This table is illustrative and proposes a plausible fragmentation pattern for this compound based on the principles of mass spectrometry.

Isotopic Labeling Studies Coupled with MS for Reaction Mechanism Mapping

Isotopic labeling coupled with mass spectrometry (MS) is a powerful technique for elucidating reaction mechanisms by tracing the pathways of atoms throughout a chemical transformation. While specific isotopic labeling studies on this compound are not extensively documented in the literature, the methodology can be applied to understand its potential reactions, such as nucleophilic substitution (SN) or elimination (E2) pathways.

In a hypothetical scenario investigating the E2 elimination mechanism of this compound, selective isotopic substitution can provide definitive evidence for the concerted removal of a proton and an iodide ion. The reaction involves a base abstracting a proton from the carbon adjacent to the diiodo-substituted carbon (the β-carbon), and the simultaneous departure of one of the iodide leaving groups, forming an iodo-alkene.

To map this mechanism, this compound could be synthesized with a deuterium (B1214612) atom at the β-position (1,1-diiodo-2-methyl-2-deutero-propane). Upon reaction with a strong, non-nucleophilic base, the reaction mixture would be analyzed by mass spectrometry. The mass of the resulting alkene product would indicate whether the deuterium or a hydrogen atom was abstracted. Furthermore, labeling one of the iodine atoms with a heavier, stable isotope like ¹²⁹I (if available and synthetically feasible) could track the leaving group.

The mass spectrometer detects the mass-to-charge ratio (m/z) of the ions produced. By comparing the mass spectra of products from labeled and unlabeled reactants, the exact atoms involved in the reaction can be identified. For instance, if the β-deuterium is removed, the resulting iodo-alkene product will have a specific mass, confirming the site of base attack.

Table 1: Hypothetical Mass Shifts in an E2 Reaction of Labeled this compound

ReactantProductExpected m/z of Molecular Ion [M]⁺Expected m/z of Product Ion [P]⁺
This compound1-Iodo-2-methyl-1-propene310183
1,1-Diiodo-2-methyl-2-deutero-propane1-Iodo-2-methyl-1-propene-d₁311184

Note: m/z values are based on the most common isotopes (¹H, ¹²C, ¹²⁷I) and are simplified for illustrative purposes.

This approach provides unambiguous data to support or refute a proposed mechanistic pathway, moving beyond simple product analysis to provide a detailed map of atomic rearrangement.

Vibrational Spectroscopy (Infrared and Raman) for Specific Bond Characterization and Force Field Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for characterizing the chemical bonds within a molecule. These methods probe the vibrational energy levels of molecules, which are determined by the masses of the bonded atoms and the strength of the chemical bonds (i.e., the force constants).

For this compound, IR and Raman spectra provide a detailed "fingerprint" based on its unique set of molecular vibrations. docbrown.info IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations involving a change in the dipole moment. libretexts.org In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the polarizability of the molecule. youtube.com Together, they provide a comprehensive view of the vibrational modes.

Key vibrational modes for this compound include:

C-H Stretching: Vibrations of the hydrogen atoms relative to the carbon atoms in the methyl and methine groups. These typically appear in the 2800-3000 cm⁻¹ region of the IR spectrum. docbrown.info

C-H Bending: Scissoring, rocking, wagging, and twisting motions of the C-H bonds, which appear in the fingerprint region (below 1500 cm⁻¹). docbrown.info

C-C Skeletal Vibrations: Stretching and bending of the carbon backbone of the molecule. docbrown.info

C-I Stretching: The vibration of the carbon-iodine bond is a key feature. Due to the heavy mass of the iodine atom, these vibrations occur at low frequencies, typically in the 500-600 cm⁻¹ range. docbrown.info The presence of two iodine atoms on the same carbon (a gem-diiodo group) will lead to symmetric and asymmetric stretching modes.

Detailed analysis of these vibrational frequencies, often aided by computational methods, allows for the development of a molecular force field. A force field is a mathematical model that describes the potential energy of the molecule as a function of its atomic coordinates. By fitting the calculated vibrational frequencies from the model to the experimental IR and Raman data, the force constants for each bond can be refined. This provides quantitative data on bond strengths and the interactions between different vibrational modes. nih.gov Research on the conformational stability of the related molecule 1-iodo-2-methylpropane (B147064) has utilized far-infrared spectra to perform such vibrational assignments. acs.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)
C-H Stretching-CH₃, -CH~2845 - 2975
C-H Bending-CH₃, -CH~1365 - 1470
C-C Skeletal VibrationsIsobutyl group~1140 - 1170
C-I Stretching-CI₂~500 - 600

Data compiled from general values for haloalkanes and specific data for iodinated butanes. docbrown.infolibretexts.org

Time-Resolved Spectroscopy for Ultrafast Reaction Dynamics

Many fundamental chemical events, such as bond breaking and formation, occur on extremely short timescales (femtoseconds to picoseconds). Time-resolved spectroscopy employs a "pump-probe" approach to capture these ultrafast dynamics. An initial laser pulse (the pump) excites the molecule, initiating a reaction, and a subsequent, delayed pulse (the probe) monitors the state of the system. By varying the delay time between the pump and probe pulses, a "molecular movie" of the reaction can be constructed.

Femtosecond X-ray Solution Scattering for Bond Cleavage and Recombination Dynamics

Femtosecond X-ray Solution Scattering is a powerful experimental technique for directly observing the structural dynamics of molecules in solution as they undergo a reaction. nih.govaps.org It is particularly well-suited for studying the photodissociation of haloalkanes like this compound.

In a typical experiment, a femtosecond UV laser pulse (the pump) would be used to excite the this compound molecule. This excitation promotes the molecule to an anti-bonding electronic state, leading to the rapid cleavage of one or both of the C-I bonds. A subsequent, time-delayed femtosecond X-ray pulse (the probe) scatters off all the atoms in the sample (solute and solvent). aps.org The resulting scattering pattern is recorded, which contains information about all the interatomic distances.

By analyzing the changes in the scattering pattern as a function of the pump-probe delay, one can directly track the C-I bond distance as it elongates and breaks. nih.govaps.org This allows for the direct visualization of:

Bond Cleavage: The disappearance of the signal corresponding to the original C-I bond distance and the appearance of a new signal corresponding to the separating carbon and iodine radical fragments.

Radical Formation: The structure of the transient isobutyl radical and the iodine atoms can be observed.

Solvent Cage Effects: The interaction of the newly formed radicals with the surrounding solvent molecules can be monitored, including how the solvent cage influences the probability of the radicals recombining (geminate recombination) or escaping to react with other species. aps.org

Studies on the simpler diiodomethane (B129776) (CH₂I₂) have successfully used this technique to create a detailed movie of its photodissociation, revealing how the radicals separate, collide with the solvent, and recombine, all on a sub-picosecond timescale. nih.govaps.org A similar approach would provide profound insights into the primary photochemical events of this compound.

Ultrafast Electron Diffraction for Structural Changes in Photoinduced Reactions

Ultrafast Electron Diffraction (UED) is another pump-probe technique that provides direct information about molecular structure during a reaction, making it highly complementary to X-ray scattering. arxiv.org In UED, a femtosecond electron pulse is used as the probe instead of an X-ray pulse. youtube.com Electrons scatter from the Coulomb potential of both the nuclei and the electrons in the molecule, making UED particularly sensitive to the positions of atoms, including light ones like hydrogen.

For a photoinduced reaction of this compound, UED could be used to observe the evolution of the entire molecular geometry. nih.gov After photoexcitation by a pump laser pulse, a time-delayed electron pulse would diffract from the ensemble of reacting molecules. The resulting diffraction pattern allows for the reconstruction of the molecular structure at that specific moment in time.

This technique has been successfully applied to study the non-concerted elimination reaction in 1,2-diiodotetrafluoroethane, where the cleavage of the two C-I bonds was observed to happen sequentially, and the structure of the transient radical intermediate was determined. nih.gov For this compound, UED could similarly resolve:

The precise changes in bond lengths and angles as the C-I bonds break.

The geometry of the resulting isobutyl radical intermediate, for instance, whether it maintains a tetrahedral geometry or flattens towards a more planar structure.

The timescale for the elimination of the second iodine atom, if it occurs, to determine if the process is concerted or stepwise.

By capturing these structural snapshots at femtosecond intervals, UED provides a direct route to observing the transient structures that govern the pathways of photoinduced reactions. unl.edu

Theoretical and Computational Chemistry Approaches to 1,1 Diiodo 2 Methylpropane

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to predicting the behavior of molecules, offering insights into their electronic structure, stability, and reaction pathways. wikipedia.org

Density Functional Theory (DFT) stands as a workhorse in computational chemistry due to its balance of accuracy and computational cost, making it well-suited for studying organoiodine compounds. frontiersin.orgresearchgate.net A DFT study of 1,1-diiodo-2-methylpropane would begin with geometry optimization to find the lowest energy conformation of the molecule. This involves calculating the potential energy surface of the molecule as a function of its atomic coordinates and finding the minimum.

Energetic properties, such as the heat of formation and bond dissociation energies (e.g., for the C-I bonds), can be calculated to assess the molecule's stability. While specific DFT studies on the ground state of this compound are not widely available, research on the energetics of related intermediates has been performed. For instance, studies on the reaction of 1,1-diiodoalkanes with Grignard reagents have shown the formation of observable, long-lived α-iodoalkyl iodine ate complexes. researchgate.netresearchgate.net The stability and lifetime of these ate complexes, which are influenced by the structure of the starting diiodoalkane, can be explored computationally to understand reaction energetics. researchgate.net

Spectroscopic properties, particularly NMR chemical shifts, can be predicted using DFT methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netyoutube.com Such calculations would predict the ¹H and ¹³C NMR spectra, which could then be compared against known experimental data for validation. docbrown.infomdpi.com

Table 1: Illustrative DFT-Calculated Parameters for this compound This table presents hypothetical data that would be the target of a typical DFT study. Actual values would require a dedicated computational investigation.

PropertyCalculated ValueMethod/Basis Set
C-I Bond Length (Å)2.15 - 2.20B3LYP/6-311G(d,p)
I-C-I Bond Angle (°)110 - 114B3LYP/6-311G(d,p)
Heat of Formation (kJ/mol)ValueG4(MP2)
¹³C NMR Shift (C1, ppm)ValueGIAO-B3LYP/cc-pVTZ
¹H NMR Shift (H1, ppm)ValueGIAO-B3LYP/cc-pVTZ

Ab initio methods, which are based on first principles without empirical parameterization, are crucial for accurately mapping reaction pathways and characterizing the high-energy transition states that govern reaction rates. acs.org For this compound, these methods could be applied to model its reactions, such as the iodine-magnesium exchange or its conversion to a carbene intermediate. researchgate.netrsc.org

For example, in the reaction with a Grignard reagent to form an ate complex, ab initio calculations could elucidate the structure of the transition state leading to the complex and calculate the activation energy barrier. researchgate.netresearchgate.net Similarly, the mechanism of forming an iron carbene from a gem-dihaloalkane, a reaction shown to proceed via a radical pathway, could be investigated to understand the energetics of each step. rsc.org Such studies provide a detailed, step-by-step view of the chemical transformation. osti.gov

To gain deeper insight into the electronic structure, Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are employed.

NBO analysis would be used to investigate the nature of the C-I bonds, quantifying their polarity and any hyperconjugative interactions within the molecule. It translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, aligning with classical chemical intuition.

QTAIM analysis would define atoms and bonds based on the topology of the electron density. This method can characterize the nature of the C-I bond (i.e., whether it is predominantly ionic or covalent) and identify bond critical points, which are indicators of chemical bonds.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum mechanics is ideal for studying electronic properties, molecular dynamics (MD) simulations are used to explore the physical movement and conformational flexibility of molecules over time. diva-portal.orgucdavis.edu MD simulations model the atoms as classical particles interacting through a defined force field. ul.pt

For this compound, an MD simulation would reveal its conformational landscape, showing how the molecule rotates and flexes at a given temperature. By performing these simulations in a virtual box of solvent molecules (e.g., water or an organic solvent), one can study how the solvent influences the molecule's structure and dynamics. aip.orgtandfonline.com This is particularly important for understanding reaction kinetics in solution, as the solvent can stabilize or destabilize reactants and transition states. arxiv.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data to aid in structure elucidation and assignment. youtube.com As noted, DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.netmdpi.com The standard workflow involves:

Optimizing the molecular geometry at a reliable level of theory.

Performing a NMR shielding calculation on the optimized geometry using a method like GIAO.

Converting the calculated absolute shieldings to chemical shifts relative to a standard (e.g., tetramethylsilane, TMS).

The availability of experimental NMR data for this compound and its isomers provides an excellent opportunity to validate the accuracy of these computational methods. docbrown.info A strong correlation between the predicted and experimental spectra would confirm the reliability of the computational model.

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) This table demonstrates how calculated data would be compared to experimental values for validation. The calculated values are hypothetical.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Deviation (ppm)
CHI₂ValueValueValue
CHValueValueValue
CH₃ValueValueValue

Computational Design of Novel Reagents and Catalysts for this compound Transformations

Computational chemistry is increasingly used not just to analyze existing reactions but also to design new and improved catalysts. rsc.orgsimonsfoundation.orgrsc.org For transformations involving this compound, such as C-H insertion or cyclopropanation reactions, computational methods can screen potential catalysts in silico. youtube.comschrodinger.com

This process involves:

Proposing a catalytic cycle for a desired transformation.

Using DFT to calculate the energies of all intermediates and transition states in the cycle for a range of candidate catalysts (e.g., different transition metals or ligands). frontiersin.org

Identifying the rate-determining step for each catalyst and using the calculated activation energy as a descriptor for catalytic activity.

Using these insights to rationally design a catalyst with a lower activation barrier, leading to a more efficient reaction.

This approach can accelerate the discovery of new synthetic methods by focusing experimental efforts on the most promising candidates identified through computation. youtube.com

Strategic Applications of 1,1 Diiodo 2 Methylpropane As a Building Block in Complex Organic Synthesis

Precursor in Stereoselective Alkene and Alkyne Synthesis

The transformation of gem-dihalides into alkenes and alkynes is a fundamental process in organic chemistry. For 1,1-diiodo-2-methylpropane, these transformations would theoretically proceed through the formation of a vinylidene or an alkyne intermediate, respectively.

Alkene Synthesis: The stereoselective synthesis of alkenes from this compound could be envisioned through a two-step process involving the formation of a vinyl iodide intermediate followed by a stereoselective cross-coupling reaction. The initial step would involve the selective reduction of one C-I bond, which can be challenging to control. A more plausible approach involves the reaction of this compound with an organometallic reagent, followed by elimination. For instance, treatment with an organolithium reagent could generate a transient carbenoid species, which could then be trapped to form a substituted alkene. However, the steric bulk of the isobutyl group may influence the stereochemical outcome of such reactions.

While general methods for the stereoselective synthesis of alkenes are abundant, such as the Wittig reaction and its variants, direct conversion of a gem-diiodoalkane like this compound is less common. nih.gov The Julia-Kocienski olefination is another powerful tool for stereoselective alkene synthesis, but it typically involves sulfone precursors rather than diiodo compounds. sci-hub.st

Alkyne Synthesis: The synthesis of terminal alkynes from 1,1-dihaloalkanes is a more established transformation, often proceeding via a double dehydrohalogenation reaction using a strong base. For this compound, treatment with two equivalents of a potent base, such as sodium amide (NaNH2) or potassium tert-butoxide (t-BuOK), would be the classical approach to generate 3-methyl-1-butyne. The general reaction scheme is as follows:

R-CH(I)₂ + 2 Base → R-C≡CH

While effective, the harsh conditions required may not be compatible with more sensitive functional groups. Milder, modern methods for this transformation are continuously being developed.

It is important to note that while these transformations are theoretically sound for this compound, specific, high-yielding, and stereoselective examples are not prevalent in the current literature, suggesting this may be an area ripe for further investigation.

Formation of Highly Functionalized Cyclopropanes and Spirocyclic Systems

gem-Dihalides are valuable precursors for the synthesis of cyclopropanes through the generation of carbenoid species. This compound can serve as a source for the isobutyl-substituted carbene, which can then undergo cyclopropanation reactions with various alkenes.

Cyclopropane (B1198618) Synthesis: The Simmons-Smith reaction and its modifications represent the cornerstone of cyclopropane synthesis from dihaloalkanes. In the context of this compound, treatment with a zinc-copper couple (Zn-Cu) would generate an organozinc carbenoid intermediate. This intermediate can then react with an alkene to furnish the corresponding isobutyl-substituted cyclopropane. The stereochemistry of the resulting cyclopropane is typically retained from the starting alkene, making this a stereospecific process.

Reactant AlkeneProduct CyclopropaneStereochemical Outcome
cis-Alkenecis-1,2-Disubstituted-3-isobutylcyclopropaneSyn-addition
trans-Alkenetrans-1,2-Disubstituted-3-isobutylcyclopropaneSyn-addition

The steric hindrance of the isobutyl group on the carbenoid may influence the facial selectivity of the addition to the alkene, particularly with sterically demanding substrates. Modern advancements in cyclopropanation reactions often utilize transition metal catalysts, such as palladium or rhodium, which can offer enhanced reactivity and selectivity. beilstein-journals.orgnih.gov

Spirocyclic Systems: The synthesis of spirocyclic systems using this compound could be achieved by reacting it with cyclic alkenes or by employing an intramolecular cyclopropanation strategy. For instance, if the alkene functionality is present within the same molecule as the diiodo group, an intramolecular reaction can lead to the formation of a spirocyclic or bridged bicyclic system. While conceptually straightforward, the successful execution of such a reaction would depend on the length and flexibility of the tether connecting the reacting moieties. There is a lack of specific examples in the literature that utilize this compound for the construction of complex spirocycles. masterorganicchemistry.com

Role in Cascade Reactions and Multicomponent Transformations for Molecular Complexity

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. baranlab.orgub.edu this compound could potentially be integrated into such sequences.

A hypothetical cascade could involve the initial formation of an organometallic species from this compound, which then participates in a series of subsequent bond-forming events. For example, the in-situ generation of an isobutyl-substituted carbenoid could initiate a cascade by reacting with a suitably functionalized substrate.

In the realm of multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process, this compound could serve as a source of an isobutyl-substituted nucleophile or electrophile after appropriate activation. However, the current body of literature on cascade and multicomponent reactions does not prominently feature this compound as a key building block. mdpi.comrsc.org Its potential in this area remains largely unexplored.

Synthesis of Diverse Heterocyclic Scaffolds through Novel Annulation Strategies

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The development of novel annulation strategies to construct these ring systems is a continuous focus of synthetic research. google.com

This compound could be a precursor for the synthesis of certain heterocyclic scaffolds. For instance, the formation of an isobutyl-substituted cyclopropane ring, as discussed previously, could be followed by a ring-expansion reaction to generate a larger heterocyclic system. Alternatively, the diiodo- functionality could be exploited in a double substitution reaction with a suitable di-nucleophile to form a saturated heterocycle.

An example of a potential annulation strategy could involve the reaction of this compound with a bifunctional molecule containing, for example, both a thiol and an amine. A stepwise or one-pot reaction could lead to the formation of a sulfur- and nitrogen-containing heterocycle.

DinucleophilePotential Heterocyclic Product
1,2-Ethanedithiol2-Isobutyl-1,3-dithiolane
2-Aminoethanethiol2-Isobutylthiazolidine
1,2-Ethanediamine2-Isobutylimidazolidine

While these reactions are plausible, their successful implementation would require careful optimization of reaction conditions to control selectivity and avoid polymerization. The development of novel, efficient annulation strategies involving this compound is an area that warrants further investigation. mdpi.com

Development of Advanced Organometallic Reagents Derived from this compound

The conversion of alkyl halides into organometallic reagents is a cornerstone of synthetic organic chemistry, providing access to highly reactive nucleophiles and species for cross-coupling reactions. libretexts.orglibretexts.orgyoutube.com this compound can serve as a precursor to several types of organometallic reagents.

Organolithium Reagents: Treatment of this compound with an alkyllithium reagent, such as n-butyllithium, at low temperatures would likely result in a lithium-halogen exchange to generate the corresponding α-iodo-organolithium species. This reagent would be a potent nucleophile, capable of reacting with a wide range of electrophiles. The presence of the remaining iodine atom offers a handle for subsequent transformations. Alternatively, reaction with elemental lithium can also produce organolithium compounds. masterorganicchemistry.com

Organozinc Reagents: The direct insertion of zinc metal, particularly highly activated Rieke® zinc, into the carbon-iodine bonds of this compound would yield an organozinc reagent. These reagents are generally less reactive and more functional-group-tolerant than their organolithium counterparts. They are widely used in cross-coupling reactions, such as the Negishi coupling. The formation of a gem-dizinc or a mono-zinc species could be possible, depending on the reaction conditions.

MetalReagent TypePotential Synthetic Utility
Lithiumα-Iodo-organolithiumNucleophilic addition, subsequent cross-coupling
ZincOrganozinc halideNegishi coupling, Simmons-Smith cyclopropanation

The development and characterization of these specific organometallic reagents derived from this compound, and the exploration of their reactivity profiles, could unlock new synthetic pathways.

Future Directions and Emerging Research Avenues for 1,1 Diiodo 2 Methylpropane Chemistry

Integration with Flow Chemistry and Microreactor Technology for Scalable Synthesis

The synthesis of organoiodine compounds, including gem-diiodides like 1,1-diiodo-2-methylpropane, often involves highly reactive intermediates and exothermic reactions that can be challenging to control in traditional batch reactors. rsc.org Flow chemistry, which utilizes continuous-flow systems and microreactors, offers a powerful solution to these challenges by providing superior control over reaction parameters. researchgate.netnih.gov

Key advantages of applying flow chemistry to the synthesis of this compound include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and greater reproducibility. kth.sersc.org For instance, the alkylation of diiodomethane (B129776) to produce gem-diiodoalkanes is a valuable synthetic route that could be significantly optimized in a flow system. organic-chemistry.org Microreactors enable precise control over temperature and residence time, which can suppress side reactions and increase yields. cam.ac.uk This technology facilitates rapid reaction screening and optimization, allowing for the efficient development of robust and scalable processes. researchgate.net The future integration of flow chemistry will be crucial for transitioning the synthesis of this compound from a laboratory-scale procedure to a viable, large-scale industrial process. nih.gov

ParameterTraditional Batch SynthesisFlow Chemistry / Microreactor Synthesis
Heat Transfer Poor; risk of thermal runaways and hotspots.Excellent; high surface-area-to-volume ratio prevents hotspots. rsc.org
Safety Higher risk due to large volumes of reactive intermediates.Inherently safer; small reaction volumes minimize risk. nih.gov
Scalability Difficult; requires re-optimization of conditions.Straightforward; achieved by extending operation time ("scaling out"). rsc.org
Reproducibility Variable; dependent on mixing efficiency and heat transfer.High; precise control over all reaction parameters. researchgate.net
Reaction Optimization Time-consuming and material-intensive.Rapid; automated systems allow for high-throughput screening.

Exploration of Photoredox and Electrochemical Catalysis for Diiodide Transformations

Modern synthetic chemistry is increasingly moving towards greener and more sustainable methods. organic-chemistry.org Photoredox and electrochemical catalysis represent two such frontiers, offering mild and highly selective ways to activate chemical bonds without the need for harsh reagents. organic-chemistry.orgrsc.org The two carbon-iodine (C-I) bonds in this compound are prime targets for these technologies.

Photoredox catalysis, which uses visible light to initiate single-electron transfer (SET) processes, could enable the selective functionalization of this compound. nih.gov Research on related gem-difluoroalkenes has shown that photoredox methods can activate alkyl iodides to generate radicals that participate in C-C bond formation. rsc.org A similar approach could be envisioned for this compound, allowing for the controlled, stepwise replacement of the iodine atoms. This would open pathways to complex molecules that are difficult to access through traditional two-electron chemistry.

Electrochemistry provides an alternative, reagent-free method for generating reactive intermediates. beilstein-journals.org Anodic oxidation or cathodic reduction could be used to selectively cleave one of the C-I bonds in this compound, generating radical or anionic species, respectively. These intermediates could then be trapped with various electrophiles or nucleophiles. Electrochemical methods are also highly compatible with flow systems, suggesting a future where electro-organic and flow synthesis are combined for the efficient transformation of diiodides. beilstein-journals.org

TechnologyActivation MechanismPotential Transformations of this compoundKey Advantages
Photoredox Catalysis Single-Electron Transfer (SET) induced by visible light. nih.govRadical alkylation, arylation, amination; C-H functionalization.Mild conditions, high functional group tolerance, temporal control. organic-chemistry.org
Electrochemical Catalysis Direct electron transfer at an electrode surface (oxidation or reduction).Reductive coupling, oxidative addition, generation of carbenoid-like species.Reagent-free activation, precise control of redox potential, scalability. beilstein-journals.org

Advancements in Bio-Inspired and Supramolecular Catalysis in Organoiodine Chemistry

Nature's catalysts—enzymes—achieve remarkable levels of selectivity and efficiency by using precisely organized, non-covalent interactions within a confined active site. nih.gov Bio-inspired and supramolecular catalysis seek to mimic these principles to control synthetic reactions. wikipedia.orgrsc.org This avenue holds immense potential for controlling the reactivity of the two iodine atoms in this compound.

Supramolecular catalysts, such as cyclodextrins or calixarenes, possess hydrophobic cavities that can encapsulate guest molecules like this compound. nih.gov By positioning catalytic groups on the macrocyclic host, it may be possible to direct a reaction to a specific C-I bond or to induce stereoselectivity in subsequent transformations. nih.gov This host-guest chemistry approach could differentiate between the two chemically equivalent iodine atoms by controlling the orientation of the substrate within the catalytic pocket. beilstein-journals.org

Bio-inspired catalysis, which often involves mimicking the active sites of metalloenzymes, could lead to novel catalysts for C-I bond activation. ethz.ch Researchers are designing systems that replicate the ability of enzymes to perform challenging transformations under mild conditions. researchgate.netacs.org Future research could focus on developing artificial enzymes or organocatalysts that recognize the isobutyl structure of this compound and catalyze its selective mono-functionalization, a significant challenge in conventional synthesis.

Interdisciplinary Research at the Interface of Materials Science and Organic Synthesis (e.g., as a functionalizing agent)

The unique properties of organoiodine compounds, particularly the lability of the C-I bond, make them valuable building blocks in materials science. wikipedia.orgnih.gov this compound, with its two reactive sites, is a promising candidate for creating novel polymers and functionalized materials.

One emerging area is the use of organoiodides in polymer synthesis. The C-I bonds can participate in controlled radical polymerization processes, such as Iodine Transfer Polymerization (ITP), or serve as precursors for organometallic reagents used in polymerization catalysis. The gem-diiodo group could act as a difunctional initiator or chain transfer agent, allowing for the synthesis of polymers with unique architectures. Furthermore, iodine-functionalized polymers have applications as recyclable catalysts and reagents. rsc.org this compound could be used as a monomer or a post-polymerization modification agent to introduce reactive handles onto a polymer backbone.

In surface science, the diiodo group can serve as a robust anchor for grafting molecules onto surfaces. By immobilizing this compound on a solid support (e.g., silica (B1680970) or graphene), one iodine atom could be used for attachment while the other remains available for further chemical transformations. This would create a functionalized surface with a high density of reactive sites for applications in sensing, catalysis, or chromatography.

Development of Artificial Intelligence and Machine Learning Approaches for Reaction Prediction and Optimization

For a molecule like this compound, ML models can be trained on existing databases of organoiodine reactions to predict its reactivity under various conditions. nih.govmdpi.com These models can identify the most promising catalysts, solvents, and temperatures for a desired transformation, drastically reducing the experimental effort required. nih.gov This predictive power is especially valuable for exploring novel, unprecedented reactions of gem-diiodides. mit.edu

AI/ML ApplicationDescriptionPotential Impact on this compound Chemistry
Reaction Outcome Prediction Predicts the major product(s) of a reaction given reactants and conditions. nih.govmit.eduAllows for rapid virtual screening of potential reactions, avoiding failed experiments.
Yield Prediction Estimates the yield of a reaction, helping to prioritize high-yielding pathways. bohrium.comFocuses experimental efforts on the most promising synthetic routes.
Condition Optimization Identifies optimal reaction conditions (catalyst, solvent, temperature) for maximum yield or selectivity. technologynetworks.comnih.govAccelerates the development of efficient protocols for synthesis and functionalization.
Retrosynthesis Planning Proposes novel synthetic pathways to a target molecule. mdpi.comCould suggest innovative ways to synthesize complex molecules starting from this compound.

Q & A

Q. How can the molecular structure of 1,1-Diiodo-2-methylpropane be experimentally confirmed?

To confirm the structure, use spectroscopic techniques:

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR spectra to identify the neopentyl backbone (C(CH3_3)3_3) and iodine substituents. The lack of splitting in 1^1H NMR due to steric hindrance is characteristic .
  • Mass Spectrometry (MS) : Confirm the molecular ion peak (M+^+) at m/z 324 (C5_5H10_{10}I2_2) and fragmentation patterns.
  • Cross-Referencing : Validate using canonical identifiers (InChIKey: WETJKCOBPFKLBI-UHFFFAOYSA-N) from computational databases .

Q. What are the common synthetic routes for preparing this compound?

A typical method involves nucleophilic substitution :

  • Reagents : React neopentyl chloride or bromide with sodium iodide (NaI) in a polar aprotic solvent (e.g., acetone) under reflux.
  • Steric Considerations : The bulky neopentyl group slows substitution, requiring prolonged heating. Monitor reaction progress via TLC or GC-MS .
  • Purification : Use fractional distillation or recrystallization to isolate the product.

Q. What safety protocols should be followed when handling this compound?

  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid dust/aerosol formation. Wash hands post-handling .
  • Storage : Keep in tightly sealed, dry containers at room temperature, away from light and incompatible substances (e.g., strong oxidizers) .
  • Spill Management : Contain spills with sand or vermiculite, transfer to labeled waste containers, and avoid drainage systems .

Advanced Research Questions

Q. How can computational methods predict the physicochemical properties of this compound?

  • Quantum Chemistry : Use software like Gaussian to calculate bond angles, dipole moments, and electron density maps via density functional theory (DFT) .
  • QSPR Models : Train neural networks on datasets of neopentyl halides to predict boiling points, solubility, and reactivity. Validate against experimental data from CRC handbooks .
  • Thermodynamic Properties : Estimate enthalpy of formation using group contribution methods or statistical thermodynamics .

Q. How can contradictory data in reaction yields or product distributions be resolved?

  • Variable Analysis : Test steric effects (neopentyl group hindrance), solvent polarity (e.g., DMSO vs. acetone), and temperature. For example, polar solvents may favor SN2 mechanisms despite steric challenges .
  • Isolation Techniques : Optimize chromatography (HPLC, GC) or crystallization to separate byproducts.
  • Kinetic Studies : Use stopped-flow NMR or IR spectroscopy to monitor intermediate formation and adjust reaction conditions .

Q. What are the potential applications of this compound in organic synthesis?

  • Alkylating Agent : Introduce the neopentyl group into nucleophiles (e.g., amines, thiols) for sterically hindered intermediates .
  • Cyclopropane Derivatives : Participate in radical or transition-metal-catalyzed cyclopropanation reactions to synthesize strained ring systems .
  • Material Science : Serve as a crosslinker in polymer synthesis or precursor for iodine-containing nanomaterials .

Methodological Notes

  • Spectral Data Interpretation : Compare experimental IR peaks (C-I stretches at ~500 cm1^{-1}) with computational predictions to validate purity .
  • Reaction Optimization : Use Design of Experiments (DoE) to systematically vary parameters (e.g., iodide concentration, solvent) and maximize yield .
  • Toxicity Profiling : Conduct in silico toxicity assessments using EPA DSSTox or PubChem data to guide safe handling protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Diiodo-2-methylpropane
Reactant of Route 2
1,1-Diiodo-2-methylpropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.